molecular formula C6H7N3O2 B1328875 2-Hydrazinylisonicotinic acid CAS No. 887589-25-5

2-Hydrazinylisonicotinic acid

Cat. No. B1328875
Key on ui cas rn: 887589-25-5
M. Wt: 153.14 g/mol
InChI Key: PWRFHRBNLUGPHN-UHFFFAOYSA-N
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Patent
US09107916B2

Procedure details

To a solution of 2-chloropyridine-4-carboxylic acid (1.57 g, 100 mmol) in 1,4-dioxane (30 mL) was added hydrazine hydrate (1.0 g, 200 mmol) dropwise at rt. The reaction mixture was heated at 100° C. overnight. The mixture was concentrated, and the residue was purified by flash column chromatography (CH2Cl2/MeOH=20/1) to afford the title compound (650 mg, 42%) as a white solid. [M+H] Calc'd for C6H7N3O2, 154. Found, 154.
Quantity
1.57 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
42%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([C:8]([OH:10])=[O:9])[CH:5]=[CH:4][N:3]=1.O.[NH2:12][NH2:13]>O1CCOCC1>[NH:12]([C:2]1[CH:7]=[C:6]([C:8]([OH:10])=[O:9])[CH:5]=[CH:4][N:3]=1)[NH2:13] |f:1.2|

Inputs

Step One
Name
Quantity
1.57 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)C(=O)O
Name
Quantity
1 g
Type
reactant
Smiles
O.NN
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash column chromatography (CH2Cl2/MeOH=20/1)

Outcomes

Product
Name
Type
product
Smiles
N(N)C1=NC=CC(=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 650 mg
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 4.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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